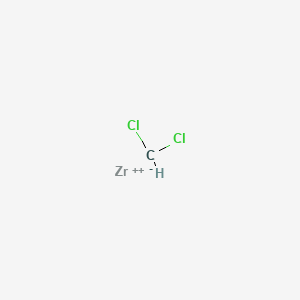

Dichloromethane;zirconium(2+)

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

158272-88-9 |

|---|---|

Molecular Formula |

CHCl2Zr+ |

Molecular Weight |

175.15 g/mol |

IUPAC Name |

dichloromethane;zirconium(2+) |

InChI |

InChI=1S/CHCl2.Zr/c2-1-3;/h1H;/q-1;+2 |

InChI Key |

IYQZYVBXXHJZHD-UHFFFAOYSA-N |

Canonical SMILES |

[CH-](Cl)Cl.[Zr+2] |

Origin of Product |

United States |

Synthetic Methodologies for Zirconium Ii Complexes in Dichloromethane Environments

Reduction-Based Approaches to Zirconium(II) Species

The predominant route to access low-valent zirconium complexes involves the chemical reduction of readily available and stable Zirconium(IV) compounds. The success of these reductions hinges on controlling the reaction to prevent over-reduction to Zr(0) or the formation of other undesired species.

The activation of Zr(IV) precursors such as zirconium tetrachloride (ZrCl₄) or zirconocene (B1252598) dichloride (Cp₂ZrCl₂) is the initial step in generating more reactive, lower-valent species. The choice of reducing agent is critical, as is the solvent, which can play a non-innocent role in the reaction.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent frequently used in attempts to generate low-valent zirconium. organic-chemistry.org However, controlling the stoichiometry and reaction conditions is crucial, as over-reduction is a common issue. For instance, the reduction of zirconocene dichloride with LiAlH₄ can lead to the formation of Zirconium(III) complexes or the Zirconium(IV) dihydride, Cp₂ZrH₂. researchgate.netorgsyn.org

A notable example that underscores the challenges of using dichloromethane (B109758) as a solvent is the synthesis of Schwartz's Reagent (Cp₂Zr(H)Cl). In one established procedure, Cp₂ZrCl₂ is first reduced with LiAlH₄, which results in a mixture containing the over-reduced product Cp₂ZrH₂. Subsequently, this mixture is washed with dichloromethane. The dichloromethane acts as a chlorine-atom source, oxidizing the dihydride to the desired Zirconium(IV) product, Cp₂Zr(H)Cl. orgsyn.org This demonstrates that far from being an inert solvent, dichloromethane can actively participate in the reaction and oxidize lower-valent zirconium species, making the isolation of a stable Zr(II) complex in this medium highly problematic.

Table 1: Reduction of Zirconium(IV) Precursors with Hydride Agents

| Precursor | Hydride Agent | Product(s) | Solvent System | Observations |

|---|---|---|---|---|

| Zirconocene Dichloride (Cp₂ZrCl₂) | LiAlH₄ | Cp₂Zr(H)Cl and Cp₂ZrH₂ | Tetrahydrofuran (B95107) / Diethyl Ether | Over-reduction to Cp₂ZrH₂ is common. orgsyn.org |

| Zirconocene Dihydride (Cp₂ZrH₂) | - (reagent is CH₂Cl₂) | Cp₂Zr(H)Cl | Dichloromethane | Dichloromethane oxidizes the Zr(IV) dihydride. orgsyn.org |

| Tertiary Amides | Cp₂Zr(H)Cl | Aldehydes | - | Demonstrates controlled reduction by a Zr-hydride. nih.gov |

Active metals, particularly magnesium, are widely used for the reduction of zirconium halides. The most prominent application is the industrial Kroll process, where ZrCl₄ is reduced by molten magnesium at high temperatures (800–850 °C) to produce zirconium metal sponge. noahchemicals.commheavytechnology.com This high-temperature, heterogeneous process is unsuitable for the synthesis of discrete, soluble Zr(II) molecular complexes.

In laboratory-scale syntheses, magnesium can be used under milder, solution-phase conditions to generate low-valent zirconium species. nih.gov For example, the reduction of Zr(IV) chlorides with magnesium in the presence of stabilizing π-accepting ligands, such as substituted alkynes, can yield isolable Zr(II) complexes. nih.govrsc.orgrsc.org These reactions, however, are typically performed in solvents like tetrahydrofuran (THF) rather than dichloromethane to avoid solvent-based oxidation of the desired low-valent product. The RAPET (Reaction under Autogenic Pressure at Elevated Temperatures) method also uses magnesium to reduce ZrO₂ at high temperatures to form zirconium nanoparticles. beilstein-journals.org

Table 2: Comparison of Zirconium(IV) Reduction with Magnesium

| Method | Zr(IV) Precursor | Conditions | Product | Solvent/Environment |

|---|---|---|---|---|

| Kroll Process | ZrCl₄ | 800-850 °C, Molten Mg | Zirconium Metal Sponge | Inert Atmosphere |

| Lab Synthesis | Cp₂ZrCl₂ / R-C≡C-R | Room Temperature | Cp₂Zr(η²-R-C≡C-R) (Zr(II) complex) | Tetrahydrofuran (THF) |

| RAPET Method | ZrO₂ | 750 °C | Zirconium Nanoparticles | Closed Cell / Autogenic Pressure |

Utilization of Hydride Reducing Agents (e.g., Lithium Aluminum Hydride)

Ligand Synthesis and Complexation Procedures Utilizing Dichloromethane

An alternative approach involves the synthesis of stable Zirconium(IV) complexes bearing specific ligand sets in dichloromethane, with the intention of performing a subsequent reduction. This strategy leverages the stability of Zr(IV) to construct the initial coordination sphere.

Bisamidinate zirconium dichloride complexes are a class of Zr(IV) compounds that have been extensively studied. The synthesis typically involves the reaction of ZrCl₄ with two equivalents of a lithium amidinate salt. acs.org While solvents like toluene (B28343) or hexane (B92381) are often used for the primary reaction and crystallization, dichloromethane is frequently employed as a solvent for purification, dissolution for spectroscopic analysis (e.g., NMR), or for conducting further reactions, indicating the stability of these Zr(IV) complexes in this chlorinated solvent. acs.orgnih.gov The generation of a Zr(II) species would require a subsequent reduction step, which remains challenging in a dichloromethane environment.

Table 3: Examples of Bisamidinate Zirconium(IV) Dichloride Complexes

| Complex | Formula | Synthesis Solvent | Characterization Solvent | Reference |

|---|---|---|---|---|

| 1a | [PhC(NAr)₂]₂ZrCl₂ (Ar = 2,6-iPr₂C₆H₃) | Toluene | Dichloromethane | acs.org |

| 1b | [PhC(NAr)(NAr')]₂ZrCl₂ (Ar' = 2,6-Me₂C₆H₃) | Toluene | - | acs.org |

| 7 | [TiCl₃((κ³-NNN))] (NNN = pbpamd) | - | - | nih.gov |

| 8 | [ZrCl₃((κ³-NNN))] (NNN = pbpamd) | - | - | nih.gov |

Zirconium-based Metal-Organic Cages (Zr-MOCs) are discrete, supramolecular assemblies built from robust Zr(IV) metal nodes and organic linkers. researchgate.net The synthesis often involves the self-assembly of a Zr(IV) precursor, such as zirconocene dichloride (Cp₂ZrCl₂), with multitopic carboxylic acid linkers. chinesechemsoc.org Dichloromethane can be used as a component of the solvent system for these syntheses. For example, heterodinuclear complexes have been prepared in methanol-dichloromethane solutions. researchgate.net The resulting MOCs are exceptionally stable due to the strong Zr(IV)-oxygen bonds that form the vertices of the cage structure. researchgate.net The concept of a Zr(II)-based MOC is not established, as the highly oxophilic and stable Zr(IV) state is fundamental to the structural integrity of these cages, and the reducing conditions necessary to form Zr(II) would likely be incompatible with the formation of the MOC architecture itself.

Table 4: Examples of Zirconium(IV)-Based MOC Synthesis

| MOC Precursors | Solvent System | Resulting Structure Type | Key Feature | Reference |

|---|---|---|---|---|

| Cp₂ZrCl₂ + H₂DMTPDC | Dimethylacetamide / H₂O | Tetrahedral Cage (Zr-DMTPDC) | Self-assembly from Zr(IV) node | chinesechemsoc.org |

| ZrCl₄ + H₄pm-TAPP | N,N-diethylformamide / Formic Acid | Zr-MOF (IAM-11) | Solvothermal synthesis | |

| Cp₂ZrCl₂ + H₃CBCD | DMF / H₂O / Dichloromethane | Tetrahedral Cage (Zr-MOC-2) | Dichloromethane used as co-solvent | |

| Zr(Cl₂)Pc + Fe(II) tris-pyridineoximate | Methanol / Dichloromethane | Heterodinuclear Hybrid Complex | Dichloromethane used as co-solvent | researchgate.net |

Preparation of Bisamidinate Zirconium Dichloride Complexes

Specific Zirconium(II) Precursors and Their Generation in Dichloromethane Solutions

The synthesis and manipulation of zirconium(II) complexes, particularly in non-coordinating yet versatile solvents like dichloromethane, are pivotal for their application in organic synthesis. The methodologies often revolve around the generation of highly reactive intermediates from stable zirconium(IV) precursors.

Schwartz's reagent, zirconocene chloride hydride (Cp₂Zr(H)Cl), is a formally Zr(IV) complex that serves as a critical precursor and reagent in transformations often involving zirconium(II) intermediates or transition states. nih.gov Its preparation and use in dichloromethane have been subjects of extensive research, focusing on efficiency, selectivity, and practicality.

Table 1: Comparison of In Situ vs. Pre-formed Schwartz's Reagent for Aldehyde Synthesis

| Substrate (Amide) | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| N,N-Diethyl-p-toluamide | Pre-formed Cp₂Zr(H)Cl | 20 min | 72 | google.com |

| N,N-Diethyl-p-toluamide | In situ (Cp₂ZrCl₂/LiAlH(OtBu)₃) | 2 min | 91 | google.com |

| N,N-Diethyl-o-toluamide | Pre-formed Cp₂Zr(H)Cl | 30 min | 89 | orgsyn.org |

| N,N-Diethyl-o-toluamide | In situ (Cp₂ZrCl₂/LiAlH(OtBu)₃) | 5 min | 95 | orgsyn.org |

Dichloromethane (CH₂Cl₂) plays a multifaceted role in the chemistry of Schwartz's reagent. In several preparative procedures, reduction of zirconocene dichloride with powerful reducing agents like lithium aluminum hydride (LiAlH₄) can lead to over-reduction, forming the zirconocene dihydride (Cp₂ZrH₂). orgsyn.orgwikipedia.org Dichloromethane is then used as a critical washing solvent; it selectively reacts with the dihydride byproduct to convert it into the desired monochloride hydride, Cp₂Zr(H)Cl, thus purifying the final product. orgsyn.orgwikipedia.orgresearchgate.net

Furthermore, the choice of solvent for reactions utilizing Schwartz's reagent can be crucial. For instance, in the conversion of β-hydroxy amides to the corresponding aldehydes, switching the solvent from tetrahydrofuran (THF) to dichloromethane was found to significantly accelerate the reaction rate. orgsyn.org This enhancement helps prevent isomerization of the product by minimizing the lifetime of a key iminium intermediate. orgsyn.org The use of dichloromethane as a noncoordinating solvent is beneficial for various reductions. researchgate.net

Modifications to the standard Schwartz's reagent structure have also been explored to enhance its properties. These include introducing substituents on the cyclopentadienyl (B1206354) (Cp) rings to improve solubility or replacing the chloride ligand with a larger triflate anion, which yields a dimeric, highly reactive hydrozirconating agent. scribd.com

Zirconium phosphinidene (B88843) complexes (LₙZr=PR) are highly reactive species of significant interest for their ability to participate in PR-group transfer chemistry, such as the phospha-Wittig reaction. d-nb.infonih.gov The synthesis of these transient intermediates often occurs in non-polar solvents, and their reactivity in dichloromethane has been documented.

The generation of a terminal zirconium phosphinidene complex, Cp₂Zr(:PR)(PMe₃) (where R = 2,4,6-t-Bu₃C₆H₂), has been achieved through the loss of methane (B114726) from its precursor, Cp₂ZrMe(PHR), in the presence of trimethylphosphine. acs.org While the initial synthesis may be performed in other solvents, the reactivity of such complexes in chlorinated solvents is notable. For example, the related complex [Cp₂Zr=PMes(PMe₃)] has been shown to react with dichloromethane (CH₂Cl₂) itself, highlighting the ability of the phosphinidene complex to exist and react in this medium. nih.gov

The synthesis of stable precursors to these reactive species, such as zirconocene dichloride complexes bearing pendant phosphine (B1218219) groups, is a key strategy. acs.org Neutral zirconocene complexes of the type [(η⁵-C₅Me₅){η⁵-C₅H₄CMe₂P(=E)Ph₂}ZrCl₂] (where E can be O, S, or Se) can be prepared and subsequently converted to cationic complexes. acs.orgacs.org The photophysical properties of these cationic derivatives have been studied in dichloromethane, indicating their stability and compatibility with this solvent. acs.org

While examples of the direct, one-step synthesis of zirconium phosphinidene complexes in dichloromethane are specialized, the use of this solvent in analogous transition metal chemistry is established. For instance, cationic iron-phosphinidene adducts have been synthesized in dichloromethane at room temperature, demonstrating the solvent's utility for stabilizing and facilitating the formation of such metal-ligand multiple bonds. acs.org

Table 2: Reactivity and Synthesis of Phosphinidene-Related Complexes in Dichloromethane

| Complex/System | Precursors | Solvent | Product/Observation | Reference |

|---|---|---|---|---|

| [Cp₂Zr=PMes*(PMe₃)] | N/A (Reactant) | Dichloromethane (Reactant) | Reaction with solvent to form related phosphenes. | nih.gov |

| [Fp(1-t-Bu)][BF₄] (Iron analogue) | [Fp(THF)][BF₄] + 1-t-Bu | Dichloromethane | Formation of the iron-phosphinidene adduct; isolated in 84% yield. | acs.org |

| [(η⁵-C₅Me₅){η⁵-C₅H₄CMe₂P(=E)Ph₂-κE}ZrCl]⁺ | Neutral [(η⁵-C₅Me₅){η⁵-C₅H₄CMe₂P(=E)Ph₂}ZrCl₂] | Dichloromethane | Complexes studied for their photophysical properties in this solvent. | acs.org |

Reactivity and Mechanistic Aspects of Zirconium Ii in Dichloromethane Mediated Reactions

Organozirconium(II)-Mediated Transformations

Organozirconium(II) complexes, typically featuring the zirconocene (B1252598) [Cp₂Zr] fragment, are central to a range of synthetic methodologies. These transformations often begin with the generation of an organozirconium(IV) species through processes like hydrozirconation, which can then participate in subsequent catalytic cycles potentially involving Zr(II)/Zr(IV) redox shuttling or undergo transmetallation to other metals for further reactions.

Hydrozirconation, the addition of a zirconium-hydride bond across an unsaturated carbon-carbon bond, is a cornerstone of organozirconium chemistry. thieme-connect.comresearchgate.net The most common reagent for this transformation is zirconocene hydrochloride, Cp₂Zr(H)Cl, also known as the Schwartz reagent. thieme-connect.comresearchgate.net This process converts alkenes and alkynes into stable alkyl- and alkenylzirconocenes, respectively. thieme-connect.com The reaction exhibits high regioselectivity, with the zirconium moiety typically adding to the least sterically hindered position of the double or triple bond, and it demonstrates remarkable tolerance for a wide array of functional groups. thieme-connect.comresearchgate.netresearchgate.net

While formally a Zr(IV) reagent, the subsequent reactions of the generated organozirconocenes can involve pathways that are mechanistically linked to Zr(II) chemistry or are performed in concert with low-valent species. The resulting organozirconium intermediates are versatile and can be functionalized by reacting with various electrophiles. For instance, oxidation of alkylzirconocene intermediates with reagents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) yields primary alcohols. thieme-connect.com Similarly, treatment with halogens provides a route to primary alkyl halides. thieme-connect.com

A key aspect of hydrozirconation is its ability to be integrated into one-pot, multicomponent processes, leveraging the functional group compatibility of the Schwartz reagent. researchgate.net The generated C-Zr bond can be further manipulated, for example, through carbon monoxide insertion to achieve oxidative homologation, transforming olefins into aldehydes. acs.org

Table 1: Functionalization of Organozirconocenes Generated via Hydrozirconation

| Alkene/Alkyne Substrate | Electrophile/Reagent | Functionalized Product | Reference |

|---|---|---|---|

| Terminal Alkenes | H₂O₂ or TBHP | Primary Alcohols | thieme-connect.com |

| Terminal Alkenes | N-Halosuccinimides | Primary Alkyl Halides | thieme-connect.com |

| Olefins | Carbon Monoxide | Aldehydes (via homologation) | acs.org |

Zirconium(II) species are highly effective in mediating the formation of new carbon-carbon bonds, a fundamental operation in organic synthesis. These reactions include cross-coupling, conjugate additions, allylic alkylations, and cyclization reactions, often exhibiting high levels of stereocontrol.

Organozirconium compounds derived from hydrozirconation are valuable precursors in cross-coupling reactions. rushim.ru A common strategy involves the transmetallation of the organozirconium species to a more reactive organometallic partner, such as copper, nickel, zinc, or boron. rushim.ru This approach allows for the stereoselective synthesis of complex molecules like olefins and dienes. rushim.ru

Direct C-C coupling mediated by Zr(II) synthons has also been demonstrated. For example, a transient Zr(II) species, generated by the displacement of a toluene (B28343) ligand, can mediate the reductive dehydrogenative coupling of two pyridine (B92270) molecules to form a 2,2'-bipyridyl ligand coordinated to the zirconium center. rsc.org DFT modeling of this transformation suggests the mechanism proceeds through a reductive syn C-C coupling pathway rather than an initial C-H activation of the pyridine substrate. rsc.orgresearchgate.net

The copper-catalyzed asymmetric conjugate addition (ACA) of organozirconium nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for creating stereogenic centers. nih.govrsc.org In these reactions, alkylzirconium species are typically generated in situ from the hydrozirconation of alkenes. nih.govacs.org The subsequent conjugate addition to electrophiles like enones or thioesters is catalyzed by a copper salt in the presence of a chiral ligand. rsc.orgacs.org

This methodology has proven effective for a range of substrates, including linear α,β-unsaturated ketones and thioesters, which are often challenging substrates in ACA chemistry. rsc.orgacs.org The development of modified phosphoramidite (B1245037) ligands, guided by quantitative structure-selectivity relationships (QSSRs), has been crucial in expanding the scope of this reaction to sterically demanding substrates, achieving high yields and enantioselectivities. nih.govacs.org The resulting 1,4-addition products can serve as versatile building blocks for the synthesis of complex molecules, such as commercially important fragrances. rsc.org

Table 2: Cu-Catalyzed Asymmetric Conjugate Addition of Alkylzirconium Reagents

| Electrophile | Nucleophile Source | Chiral Ligand Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated Thioesters | Alkenes | Phosphoramidite | ~70% | >92% | rsc.org |

| Linear α,β-Unsaturated Ketones | Alkenes | Modified Phosphoramidite | up to 99% | up to 95% | nih.govacs.org |

Zirconium-mediated allylic alkylations provide a route to construct C-C bonds at the allylic position. uwindsor.ca Alkenylzirconocene nucleophiles, formed from the hydrozirconation of terminal alkynes, can participate in dynamic kinetic asymmetric allylic alkylations (DYKAT) with racemic allyl bromides. rsc.org These reactions, often catalyzed by copper complexes with chiral ligands, can produce enantioenriched products. rsc.org The mechanism is thought to involve the formation of interconverting allyl-copper intermediates. rsc.org

Furthermore, zirconium imido complexes can react with allylic ethers in a regio- and stereospecific SN2′ substitution to yield protected allylic amines. nih.gov This transformation proceeds through a proposed cyclic transition state where the zirconium atom interacts with the leaving group, which explains the high selectivity observed. nih.gov This method allows for the direct conversion of allylic ethers, which are typically poor substrates in allylic substitutions, into valuable allylic amine products. nih.gov

Zirconium-based catalysts are also employed in carbocyclization and ring-closure reactions to construct cyclic frameworks. rushim.ru For instance, the Cp₂ZrCl₂-EtMgBr system can catalyze the reaction of 2-alkynylamines with Et₂Zn, leading to the formation of substituted (Z)-allylamines and can be extended to the carbocyclization of bis-allylpropargyl amines to yield bis-pyrrolidine derivatives. researchgate.net

Low-valent zirconocene (Cp₂Zr) has been shown to mediate ring-contraction reactions of vinylsugar compounds. researchgate.net This process involves the generation of an allylic zirconocene species via the β-alkoxy group elimination from an initially formed zirconacyclopropane. The reaction proceeds through a nine-membered cyclic zirconocene intermediate, which dictates the high diastereoselectivity of the ring contraction. researchgate.net This methodology provides access to bioactive cyclopentitols from carbohydrate precursors. researchgate.net

Carbon-Carbon Bond Forming Reactions

Reductive Coupling of Unsaturated Organic Substrates

Low-valent zirconium species, specifically bis(cyclopentadienyl)dicarbonylzirconium(II), [ZrCp₂(CO)₂], have been shown to promote the reductive coupling of unsaturated organic substrates like carbon monoxide. In a notable reaction, [ZrCp₂(CO)₂] reacts with tetravalent N,N-dialkylcarbamates of zirconium, [Zr(O₂CNR₂)₄], to yield trinuclear ketenylidene complexes, [Zr₃Cp₂(μ₂-CCO)(μ₃-O)(O₂CNR₂)₆]. exlibrisgroup.com This process represents a metal-assisted coupling of the coordinated carbon monoxide ligands.

The formation of the ketenylidene (CCO) ligand is a key outcome of this reductive coupling. Labeling studies using [ZrCp₂(¹³CO)₂] have confirmed that the CCO ligand originates directly from the carbon monoxide groups coordinated to the zirconium(II) center. exlibrisgroup.com The resulting trinuclear zirconium(IV) complex is stabilized by bridging oxide and carbamato groups. This transformation showcases the ability of a zirconium(II) precursor to facilitate the formation of new carbon-carbon bonds between small, unsaturated molecules in a multi-metallic framework. exlibrisgroup.com

The reaction is selective, leading to the formation of these rare trinuclear complexes which feature a CCO ligand without any terminal CO ligands. The structure of these complexes has been confirmed by X-ray crystallography, revealing the three zirconium atoms held together by the bidentate CCO ligand, a tridentate bridging oxide, and bidentate carbamato groups. exlibrisgroup.com

Interactive Table: Reductive Coupling of CO by Zirconium(II)

| Zirconium(II) Precursor | Substrate | Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| [ZrCp₂(CO)₂] | Carbon Monoxide | [Zr(O₂CNEt₂)₄] | [Zr₃Cp₂(μ₂-CCO)(μ₃-O)(O₂CNEt₂)₆] | ~60 | exlibrisgroup.com |

| [ZrCp₂(CO)₂] | Carbon Monoxide | [Zr(O₂CNiPr₂)₄] | [Zr₃Cp₂(μ₂-CCO)(μ₃-O)(O₂CNiPr₂)₆] | ~60 | exlibrisgroup.com |

Reactions with Polar Functional Groups

Zirconium compounds are utilized in reactions involving isocyanates and isothiocyanates, often in dichloromethane (B109758) as a solvent. For instance, zirconium(IV) acetylacetonate (B107027) has been employed as a catalyst for the urethane (B1682113) reaction between phenyl isocyanate and various butanediols in dichloromethane solution. researchgate.net While this involves Zr(IV), it highlights the compatibility of zirconium catalysts with isocyanate chemistry in this solvent.

Kinetic studies using in-situ FT-IR have been conducted to determine the rate constants for these reactions. researchgate.net Furthermore, zirconium complexes are mentioned as catalysts in the synthesis of polymeric products from isocyanates or isothiocyanates, leading to the formation of polyurethanes and polyureas. google.com Catalyst-free methods for the hydrophosphinylation of isocyanates and isothiocyanates have been developed, improving upon earlier methods that sometimes required near-stoichiometric amounts of catalysts, which included zirconium complexes. acs.org

Zirconium-based catalysts are effective in promoting 1,2-additions to carbonyls and imines, particularly in asymmetric Mannich-type reactions conducted in dichloromethane. Chiral zirconium catalysts, prepared in situ from precursors like Zr(OᵗBu)₄, a chiral BINOL-derivative ligand, and an additive such as N-methylimidazole (NMI), facilitate the reaction between imines and silyl (B83357) enol ethers to produce β-amino esters with high yields and excellent enantioselectivity. illinois.edupnas.org

The role of the additive, NMI, is believed to be crucial for generating a monomeric, catalytically active zirconium species in the solution. illinois.edu The methodology has been successfully applied to imines derived from aryl aldehydes and 2-aminophenol, where the bidentate chelation of the imine to the zirconium center is thought to prevent E/Z isomerization and thus enhance enantioselectivity. illinois.edu

Direct reductive amination of carbonyl compounds can also be achieved using zirconium borohydride (B1222165) complexes. For example, the use of Zr(BH₄)₂·piperazine in dichloromethane allows for the one-pot conversion of aldehydes into the corresponding tertiary amines in the presence of a secondary amine like diethylamine. thieme-connect.de This demonstrates the utility of zirconium reagents in the direct functionalization of carbonyl groups.

Interactive Table: Zirconium-Catalyzed 1,2-Additions in Dichloromethane

| Reaction Type | Zirconium Catalyst System | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Mannich-type | Zr(OᵗBu)₄ / (R)-6,6'-(C₂F₅)₂BINOL / NMI | Imine + Ketene Silyl Acetal (B89532) | Chiral β-Amino Ester | High yields and enantiomeric ratios. pnas.org | pnas.org |

| Mannich-type | Chiral Zirconium Catalyst 1 / NMI | Aryl Imine + Silyl Ketene Acetal | β-Amino Ester | Catalytic and enantioselective. illinois.edu | illinois.edu |

| Reductive Amination | Zr(BH₄)₂·piperazine | Aldehyde + Diethylamine | Tertiary Amine | One-pot conversion. thieme-connect.de | thieme-connect.de |

Reduction of Isocyanates and Isothiocyanates

Catalytic Applications of Zirconium(II) in Dichloromethane Environments

Homogeneous Ethylene (B1197577) Polymerization Catalysis

Zirconium-based catalysts are cornerstone systems for the homogeneous polymerization of ethylene, a field pioneered by Ziegler and Natta. unam.mx Modern catalysts often consist of zirconium complexes activated by a co-catalyst, such as methylaluminoxane (B55162) (MAO). researchgate.netorientjchem.org The reaction medium can influence catalyst activity and polymer properties.

A variety of zirconium complexes have been synthesized and tested for ethylene polymerization. These include systems based on tridentate 8-hydroxyquinoline (B1678124) Schiff base ligands, which show optimal activity at temperatures between 30-45°C. researchgate.net The productivity of these catalysts can be tuned by adjusting the molar ratio of the aluminum co-catalyst to the zirconium complex ([Al]/[Zr]). researchgate.net Another class of effective catalysts includes flavone (B191248) complexes of zirconium. ufrgs.br

The electrochemical synthesis of zirconium carboxylates from metallic zirconium provides an alternative route to pre-catalysts for ethylene oligomerization and polymerization. mdpi.com When activated with ethylaluminum sesquichloride (Et₃Al₂Cl₃), these carboxylates exhibit moderate activity, producing linear alpha-olefins. mdpi.com The resulting polyethylenes typically have melting points around 125–130°C and crystallinities of 45–55%. researchgate.net

Interactive Table: Performance of Zirconium Catalysts in Ethylene Polymerization

| Zirconium Catalyst Precursor | Co-catalyst | Activity | Polymer Characteristics | Reference |

|---|---|---|---|---|

| Bis[1-[(phenylimino)methyl]-2-naphtholato]zirconium(IV) dichloride | MAO/TIBA | Optimum at 30°C | Produces polyethylene (B3416737) | researchgate.net |

| Zirconium Carboxylates | Et₃Al₂Cl₃ | (7.6–9.9) × 10³ molC₂H₄·molZr⁻¹·h⁻¹ | C₄–C₁₀ linear alpha-olefins | mdpi.com |

| 2,6-Bis(2-benzimidazolyl)pyridine zirconium dichloride | MAO | Active for polymerization | Polymerizes methylacrylate | orientjchem.org |

Catalytic Oxidation of Dichloromethane Over Zirconium-Based Catalysts

Zirconium-based materials are effective catalysts for the oxidative decomposition of dichloromethane (DCM), a significant chlorinated volatile organic compound (CVOC). nih.gov The catalytic oxidation of DCM is a promising method for its abatement, converting it into less harmful substances like CO₂, CO, and HCl. researchgate.net

Various zirconium-containing catalyst formulations have been investigated. Tungsten supported on zirconia (W/ZrO₂) has shown high activity, which is attributed to surface Zr-WOₓ clusters that possess a distorted structure and numerous Lewis acid sites. nih.gov The presence of water vapor can enhance the catalytic cycle and improve the durability of these catalysts. nih.gov Iron-zirconium mixed oxides (FexZr₁-x-S) are also highly active, achieving high DCM conversion at temperatures below 320°C. researchgate.netresearchgate.net The synergy between sulfate (B86663) complexes and surface oxygen on the Fe-O-Zr solid solution promotes the oxidation process. researchgate.net

Other successful systems include palladium supported on chromium-zirconium oxides (Pd/Cr₂O₃–ZrO₂) and palladium on sulfated zirconia. acs.org In-situ FTIR studies indicate that the reaction mechanism often involves the adsorption of DCM onto acid sites, followed by oxidation to intermediates like formates, which are then further oxidized to CO and CO₂. researchgate.netresearchgate.net

Interactive Table: Zirconium-Based Catalysts for Dichloromethane Oxidation

| Catalyst System | Support/Promoter | T₉₀ (Temperature for 90% Conversion) | Key Findings | Reference |

|---|---|---|---|---|

| W/ZrO₂ | Tungsten | - | Surface Zr-WOₓ clusters are highly active Lewis acid sites. nih.gov | nih.gov |

| FeₓZr₁₋ₓ-S | Iron, Sulfate | < 320 °C | High content of SO₄²⁻ and surface oxygen enhances activity. researchgate.net | researchgate.netresearchgate.net |

| Pd/Cr₂O₃–ZrO₂ | Palladium, Chromium | - | Cr species are active for DCM oxidation. acs.org | acs.org |

| Pd/Sulfated Zirconia | Palladium, Sulfate | - | Impregnated catalysts showed higher activity. | |

| Ce-Ti-Zr mixed oxides | Cerium, Titanium | - | High activity and stability due to promoted hydroxyl groups and surface oxygen. researchgate.net | researchgate.net |

Hydrolysis-Oxidation Mechanisms in Chlorinated Volatile Organic Compound Degradation

The catalytic degradation of chlorinated volatile organic compounds (CVOCs), such as dichloromethane (DCM), is a critical area of environmental catalysis. Zirconium-based catalysts, particularly those involving tungstated zirconia (WOx/ZrO2), have demonstrated significant activity in the oxidative decomposition of these pollutants. nih.gov A key mechanistic pathway in this process is the hydrolysis-oxidation mechanism.

In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) studies have revealed that the presence of water can accelerate the catalytic cycle. nih.gov Water facilitates the transformation between W=O and O=W─Cl species and replenishes hydroxyl groups that are consumed during the reaction, thereby enhancing the durability of the catalyst. nih.gov This suggests a mechanism where the chlorinated hydrocarbon first undergoes hydrolysis, followed by the oxidation of the resulting intermediates. The degradation of chlorobenzene (B131634) on ceria-zirconia catalysts has also been shown to proceed via a hydrolysis route, which is effective in generating less chlorinated organic by-products. mdpi.com

Initial reaction on the support: In the presence of water, dichloromethane reacts on the catalyst support to form intermediates like formaldehyde (B43269) (CH₂O) and methyl chloride (CH₃Cl). The formation of these by-products is influenced by the nature of the acid sites on the catalyst surface. nih.gov

Oxidation of intermediates: The intermediates formed in the first step are subsequently oxidized to carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl) on the active metal sites, such as platinum, if present. nih.gov

A proposed hydride transfer pathway has also been identified for the formation of monochloromethane (MCM) as a hydrodechlorinated byproduct during DCM oxidation. In this pathway, a -OCH₂O- species, generated from the dissociation of DCM on surface active oxygen or hydroxyls, acts as a direct hydride donor to a C⁺H₂Cl species on a Lewis acid site to produce MCM. nih.gov

Role of Zr-WOx Clusters and Lewis Acid Sites in Catalytic Activity

The catalytic activity of tungstated zirconia (WOx/ZrO2) materials in various reactions, including the degradation of CVOCs and alkane isomerization, is intrinsically linked to the presence of zirconium-tungsten oxide (Zr-WOx) clusters and the nature of their acid sites. semanticscholar.orgethz.ch These sub-nanometer Zr-WOx clusters are considered to be the most effective catalytic materials. acs.org

Formation and Structure of Zr-WOx Clusters:

The synthesis method significantly influences the formation and surface concentration of these clusters. For instance, flame spray pyrolysis (FSP) has been shown to produce a higher surface concentration of three-dimensional Zr-WOx clusters compared to conventional impregnation methods. researchgate.net This is attributed to the rapid quenching and short residence times in FSP, which prevent the accumulation of tungsten atoms and promote a high dispersion of WOx species. researchgate.net The use of amorphous ZrOx(OH)₄−₂x as a support precursor also leads to catalysts with higher isomerization activity due to the increased formation of 0.8–1 nm Zr-WOx clusters upon calcination. cas.cn

Lewis and Brønsted Acidity:

Both Lewis and Brønsted acid sites are present on WOx/ZrO2 catalysts and play crucial roles in their catalytic performance.

Lewis Acid Sites: These are typically associated with coordinatively unsaturated Zr⁴⁺ cations. researchgate.net In the context of CVOC degradation, these sites are highly active due to the distorted structure of the Zr-WOx species. nih.gov Lewis acid sites can also act as redox active sites, which are important for ensuring sufficient oxidation and anti-coking capacity. mdpi.com

Brønsted Acid Sites: These sites are often hydroxyl groups, such as W-O(H)-Zr, formed by the coordination of W-OH to unsaturated Zr⁴⁺ sites. researchgate.net The formation of these bridging hydroxyl groups is promoted in FSP-synthesized catalysts, leading to a higher ratio of Brønsted to Lewis acid sites (B/L ratio). researchgate.net This B/L ratio has been shown to be a critical factor in reactions like the dehydration of glucose. researchgate.net

The interplay between Lewis and Brønsted acidity is crucial. For example, in the degradation of chlorobenzene, Lewis acid sites can enhance the redox capacity of the catalyst, while Brønsted acid sites promote degradation through a hydrolysis pathway. mdpi.com

Enantioselective Mannich-Type, Aza Diels-Alder, Aldol (B89426), and Hetero Diels-Alder Reactions

Chiral zirconium catalysts have emerged as highly effective and versatile tools for a range of enantioselective carbon-carbon bond-forming reactions. These air-stable and storable catalysts, often prepared from Zr(OᵗBu)₄, chiral BINOL derivatives, and additives, can be stabilized on molecular sieves (MS) and reused without significant loss of activity. nih.govcardiff.ac.uk

Mannich-Type Reactions:

Catalytic enantioselective Mannich-type reactions of aldimines with silyl enol ethers are successfully catalyzed by novel chiral zirconium catalysts. lehigh.edu These reactions provide a valuable route to optically active β-amino acid derivatives. lehigh.eduthieme-connect.de The use of N-methylimidazole (NMI) as an additive has been shown to improve the enantiomeric excess. researchgate.net The catalyst structure is believed to be a highly symmetrical one, and a key step in the catalytic cycle is the isomerization of the zirconium catalyst upon coordination with the aldimine. lehigh.edu

| Aldimine Substrate | Silyl Enolate | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| N-(1-Naphthylmethylidene)aniline | Ketene silyl acetal of methyl isobutyrate | (R)-6,6'-Br₂BINOL-Zr + NMI | CH₂Cl₂ | -45 | 95 | 95 | researchgate.net |

| N-(Phenylmethylidene)aniline | Ketene silyl acetal of S-ethyl thioacetate | (R)-3,3'-Br₂BINOL-Zr + NMI | CH₂Cl₂ | -20 | 91 | 92 | lookchem.com |

Aza Diels-Alder Reactions:

Chiral zirconium catalysts are also effective in promoting asymmetric aza Diels-Alder reactions, which are a powerful method for synthesizing optically active 2,3-dihydro-4-pyridone structures. nih.govresearchgate.net The reactions between imines and Danishefsky's diene, in the presence of a chiral zirconium-molecular sieve catalyst and NMI, afford the corresponding pyridone derivatives in good yields and high enantioselectivities. nih.gov In some cases, the use of these stabilized catalysts leads to higher selectivity compared to previously reported methods. nih.gov

Aldol Reactions:

Highly anti-selective asymmetric aldol reactions of silicon enolates with aldehydes have been achieved using chiral zirconium catalysts. cas.cn These catalysts are typically prepared in situ from Zr(OᵗBu)₄, a chiral BINOL derivative (like (R)-3,3'-I₂BINOL), a primary alcohol, and a small amount of water. cas.cn Air-stable and storable versions of these catalysts have also been developed, allowing for practical and highly stereoselective aldol reactions. mdpi.com The addition of a small amount of water has been found to be essential for achieving high selectivities. cas.cn

| Aldehyde | Silicon Enolate | Catalyst System | Solvent | Temp (°C) | Yield (%) | syn/anti | ee (%) (anti) | Reference |

| Benzaldehyde | Ketene silyl acetal of methyl propionate | (R)-3-I-ZrMS + PrOH + H₂O | Toluene | 0 | 96 | 9/91 | 93 | nih.gov |

| 3-Phenylpropionaldehyde | Ketene silyl acetal of methyl acetate (B1210297) | (R)-3,3'-I₂-6,6'-Br₂BINOL-Zr + PrOH + H₂O | Toluene | -20 | 99 | 10/90 | 98 | cas.cn |

Hetero Diels-Alder Reactions:

Catalytic asymmetric hetero Diels-Alder (HDA) reactions of aldehydes with Danishefsky's dienes are effectively catalyzed by chiral zirconium complexes. acs.orgwikipedia.org These reactions produce pyranone derivatives in high yields with excellent diastereo- and enantioselectivities. acs.org Notably, these catalyst systems have enabled the first examples of catalytic asymmetric trans-selective HDA reactions of aldehydes. researchgate.netcollectionscanada.gc.ca Mechanistic studies suggest that the reaction proceeds through a stepwise cycloaddition pathway. acs.org

Carbon Dioxide Chemical Fixation Mediated by Zirconium Metal-Organic Cages

Zirconium-based metal-organic cages (Zr-MOCs) have garnered significant attention as robust and stable platforms for catalytic applications, including the chemical fixation of carbon dioxide (CO₂). semanticscholar.org These materials are constructed from strong Zr-O carboxylate bonds, which impart high thermal and chemical stability. semanticscholar.org

One innovative approach involves the design of Zr-MOCs with incorporated Lewis acidic sites, such as boron, which can form frustrated Lewis pairs (FLPs) in situ upon the addition of a Lewis basic substrate. semanticscholar.org These FLP-MOC systems have been shown to be highly efficient catalysts for the conversion of CO₂ into valuable chemicals, such as benzimidazole (B57391) derivatives. semanticscholar.org

Another strategy employs a "two-in-one" dual activation approach by immobilizing squaramide groups, which provide hydrogen-bonding active units, into Zr-MOCs. researchgate.netosti.gov This creates a catalyst with both high-density hydrogen-bonding sites and Lewis acidic centers from the Zr₃O clusters. researchgate.netosti.gov These dual-functionalized MOCs have demonstrated excellent catalytic performance in the chemical fixation of CO₂ into cyclic carbonates under mild conditions, with yields up to 99% and good recyclability. researchgate.netosti.gov The synergistic effect of the Lewis acid sites and the hydrogen-bonding units is key to the high catalytic activity. osti.gov

| Catalyst | CO₂ Conversion Product | Conditions | Yield (%) | Reference |

| TCPB-1 (Boron-functionalized Zr-MOC) | Benzimidazole derivatives | Acetonitrile, 1.0 MPa CO₂ | 92 | semanticscholar.orgosti.gov |

| Zr-DBDA (Squaramide-functionalized Zr-MOC) | Cyclic carbonates | 1 atm CO₂, room temperature | up to 99 | researchgate.netosti.gov |

Hydroboration of Nitriles, Alkynes, and Carboxylic Esters

Zirconium complexes have been identified as competent catalysts for the hydroboration of various unsaturated organic substrates, including nitriles, alkynes, and carboxylic esters, using pinacolborane (HBpin). acs.org These reactions often proceed under mild, solvent-free conditions with high efficiency and a broad substrate scope, tolerating a variety of functional groups. acs.org

The catalytic hydroboration of nitriles yields N-borylamines, while alkynes are converted to vinyl boranes, and carboxylic esters are reduced to benzyl (B1604629) boronate esters. acs.org DFT calculations on the hydroboration of nitriles suggest that the cleavage of the Zr–S bond in the catalyst precursor is a crucial step in the catalytic cycle. acs.org

This methodology provides a simple and efficient protocol for accessing synthetically useful borane (B79455) derivatives from readily available starting materials. acs.org

Polyolefin Hydrogenolysis Mediated by Organozirconium Catalysts

The catalytic deconstruction and recycling of polyolefins, which constitute a major fraction of plastic waste, present a significant challenge due to their inert hydrocarbon structure. rsc.org Electrophilic, earth-abundant, single-site organozirconium catalysts have shown remarkable activity in mediating the rapid hydrogenolytic cleavage of both molecular and macromolecular saturated hydrocarbons under mild conditions. rsc.orgresearchgate.net

These catalysts are typically chemisorbed on a highly Brønsted acidic support, such as sulfated alumina. researchgate.netmdpi.com The resulting formally cationic organozirconium species can initiate hydrogenolysis at temperatures as low as 90 °C and under low hydrogen pressure. researchgate.net

For example, the hydrogenolysis of polyethylene to light hydrocarbons can proceed quantitatively in under an hour at 200 °C and 2 atm of H₂. researchgate.net This process is also effective for other polyolefins like polyethylene-co-1-octene and isotactic polypropylene, as well as post-consumer plastic products. rsc.orgresearchgate.net

Mechanistic studies, combining experimental and theoretical approaches, indicate that the turnover-limiting step is a C-C bond scission pathway involving β-alkyl transfer, which is distinct from the more common σ-bond metathesis mechanism. rsc.orgresearchgate.net Hydrogenolysis leads directly to saturated hydrocarbons, which can be repurposed as lubricants, waxes, and solvents, offering a viable route for the upcycling of plastic waste.

| Polyolefin | Catalyst System | Temperature (°C) | H₂ Pressure (atm) | Key Findings | Reference |

| Polyethylene | Organozirconium on sulfated alumina | 200 | 2 | Quantitative hydrogenolysis in < 48 min | researchgate.net |

| n-Hexadecane | Organozirconium on sulfated alumina | 150 | 2.5 | Activity of 690 mol·mol Zr⁻¹·h⁻¹ | rsc.org |

Specific Role of Dichloromethane as a Solvent and Reagent in Zirconium(II) Chemistry

Dichloromethane (CH₂Cl₂) is a widely used solvent in organometallic chemistry, including reactions involving zirconium complexes. thieme-connect.deresearchgate.net Its utility stems from its ability to dissolve a wide range of organic and organometallic compounds and its relative inertness under many reaction conditions. However, the role of dichloromethane can extend beyond that of an inert medium, as it can also act as a coordinating solvent and, in some cases, a reagent.

Dichloromethane as a Coordinating Solvent:

There is evidence to suggest that dichloromethane is a coordinating solvent. researchgate.net In the context of zirconium chemistry, it has been observed that the addition of N-methylimidazole (NMI) to a mixture of Zr(OᵗBu)₄ and 6,6'-dibromo-1,1'-bi-2-naphthol in dichloromethane causes a precipitate to dissolve, suggesting the formation of a soluble complex where dichloromethane may be involved in the coordination sphere. thieme-connect.de The ability of dichloromethane to coordinate to metal centers can influence the solubility, stability, and reactivity of catalytic species.

Dichloromethane as a Reagent:

In certain zirconium-catalyzed reactions, dichloromethane can participate directly as a reagent. For instance, in the hydrodechlorination of dichloromethane using mono- and bimetallic catalysts on tungstated zirconia supports, dichloromethane is the reactant being transformed.

Furthermore, in the context of zirconium-catalyzed enantioselective Mannich-type reactions, the reaction is often carried out in dichloromethane, and the solvent's interaction with the catalyst and substrates can be crucial for achieving high yields and selectivities. researchgate.net While not always explicitly stated as a reagent in these transformations, its coordinating ability can influence the transition state and, therefore, the outcome of the reaction.

The synthesis of zirconium phosphinate clusters has been performed in dichloromethane, where it serves to solubilize the reactants and facilitate the reaction. In these cases, co-crystallized dichloromethane molecules are sometimes observed in the final crystal structure, further highlighting its interaction with the zirconium complexes.

Influence of Dichloromethane on Reaction Pathways, Kinetics, and Stereoselectivity

Dichloromethane (CH₂Cl₂), often considered a non-coordinating or weakly coordinating solvent, plays a significant role in modulating the reactivity and selectivity of zirconium-mediated reactions. Its influence is particularly evident in processes sensitive to the conformational dynamics and electronic environment of the catalytic species. The solvent can affect reaction rates and stereochemical outcomes by altering the equilibrium between different catalyst conformers or by facilitating specific reaction pathways.

Research into the enantioselectivity of reactions catalyzed by chiral zirconocene complexes has demonstrated the profound impact of the solvent environment. acs.orgmdpi.com In the carboalumination of terminal alkenes using enantiomerically pure zirconocene dichlorides, the choice of solvent is a key factor determining the enantiomeric excess (ee) of the product. Studies using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy have revealed that the conformational behavior of the η⁵-ligands in zirconocene complexes varies significantly between solvents like dichloromethane and toluene. acs.orgmdpi.com For instance, in chlorinated solvents, a faster exchange between different conformers of the zirconocene complex is observed. mdpi.com This increased intramolecular mobility can lead to a more homogeneous composition of catalytically active sites, which in turn affords higher substrate conversion and enhanced reaction enantioselectivity. acs.orgmdpi.com

Table 1: Influence of Solvent on Conformer Ratios of a Chiral Zirconocene Dichloride Complex at 197 K

| Solvent | Conformer 1 Signal (δH ppm) | Conformer 2 Signal (δH ppm) | Conformer Ratio |

| Dichloromethane-d₂ | 6.83 | 6.18 | 88 : 12 |

| Toluene-d₈ | 6.51 | 6.03 | 88 : 12 |

| Tetrahydrofuran-d₈ | 6.94 | 6.35 | 87 : 13 |

This table is generated based on data reported in studies on the conformational composition of zirconocene complexes, illustrating the subtle influence of different solvents on the equilibrium between conformers. acs.org

The utility of dichloromethane as a preferred solvent for achieving high stereoselectivity is also highlighted in the reduction of N-sulfinyl ketimines mediated by a zirconocene hydride (Schwartz's reagent). rsc.org In a specific drug discovery program, the use of a highly oxophilic zirconium hydride in the non-coordinating solvent dichloromethane provided the desired sulfinamide diastereomer in high yield (77%) and excellent selectivity (>20:1 dr) after just one hour at room temperature. rsc.org This outcome underscores the role of dichloromethane in providing an optimal environment for highly chemo- and stereoselective transformations by minimizing competing coordination to the reactive metal center and allowing the substrate's intrinsic stereodirecting elements to dominate the transition state geometry. rsc.org

Dichloromethane as a Reactant in Zirconium-Mediated Transformations (e.g., Phosphaalkene Formation)

Beyond its role as a solvent, dichloromethane can actively participate as a reactant in transformations mediated by low-valent or highly reactive zirconium species. In these cases, the zirconium complex is capable of activating the otherwise inert carbon-halogen (C-Cl) or carbon-hydrogen (C-H) bonds of the dichloromethane molecule.

A well-established example of dichloromethane's role as a reactant is found in the synthesis of the synthetically crucial zirconocene hydrochloride, known as Schwartz's reagent. wikipedia.orgorgsyn.org The preparation involves the reduction of zirconocene dichloride with a hydride source like lithium aluminum hydride. This process can lead to over-reduction, yielding the zirconocene dihydride (Cp₂ZrH₂). This dihydride species is readily converted to the desired Schwartz's reagent by treatment with methylene (B1212753) chloride. wikipedia.orgorgsyn.org In this reaction, the zirconium dihydride activates dichloromethane, resulting in the formation of zirconocene chlorohydride and chloromethane. This transformation demonstrates the ability of a reduced zirconium center to mediate the cleavage of a C-Cl bond in dichloromethane.

The fundamental capacity of zirconium to activate C-H bonds, a prerequisite for its reactivity with haloalkanes, has been demonstrated in matrix isolation studies. Laser-ablated zirconium atoms have been shown to react with methane (B114726) at low temperatures to form CH₂=ZrH₂, the simplest alkylidene hydride complex, via C-H bond activation. nih.gov This inherent reactivity towards C-H bonds in simple alkanes provides a basis for understanding its potential to engage with the C-H bonds in dichloromethane under appropriate conditions.

While the direct synthesis of phosphaalkenes (compounds with a P=C double bond) using a zirconium mediator and dichloromethane as the one-carbon source is not extensively documented, the principles of zirconium chemistry suggest such pathways are conceivable. Zirconium phosphinidene (B88843) complexes are known intermediates in the formation of phosphaalkenes, often via phospha-Wittig type reactions with carbonyl compounds. ntu.edu.sg In a related context, the reaction of a nucleophilic zirconocene phosphide (B1233454) complex with dichloromethane as an electrophile represents a plausible key step. This would involve the activation of a C-Cl bond in dichloromethane to form a new phosphorus-carbon bond, generating a chloromethylphosphine complex. Although this does not directly yield a phosphaalkene, it illustrates a zirconium-mediated transformation where dichloromethane is a core reactant for C-P bond formation. Furthermore, analogous reactivity has been demonstrated for the neighboring early transition metal titanium, where titanium catalysts utilize dichloromethane as a reactant in the synthesis of cyclic boronates, highlighting the potential for such C1-functionalizations within this class of metals. researchgate.net

Spectroscopic and Computational Investigations of Zirconium Ii Systems in Dichloromethane

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural and dynamic properties of zirconium(II) complexes in solution. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, along with X-ray diffraction for solid-state analysis of crystals grown from dichloromethane (B109758), offer a comprehensive view of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamic behavior of zirconium complexes in dichloromethane solution. acs.orgsemanticscholar.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule.

For instance, the ¹H NMR spectrum of a bisamidinate zirconium dichloride complex in dichloromethane reveals distinct signals for different parts of the molecule, which is consistent with its solid-state structure. acs.org The presence of inequivalent isopropyl groups in the room temperature ¹H NMR spectrum of one such complex indicates a chiral "propeller" arrangement of the aromatic substituents. acs.org Variable-temperature NMR studies are particularly useful for probing dynamic processes. In some zirconocene (B1252598) complexes, lowering the temperature in dichloromethane-d2 (B32916) (CD₂Cl₂) leads to the broadening and eventual splitting of signals, indicating the presence of multiple conformers in equilibrium. semanticscholar.org This dynamic behavior is influenced by the mobility of the indenyl ligands relative to each other and the zirconium atom. semanticscholar.org

Diffusion Ordered Spectroscopy (DOSY) is another NMR technique that has been successfully combined with electrospray mass spectrometry and density functional theory (DFT) to determine the molecular structures of Zr(IV)-based architectures in solution. rsc.org

The following table summarizes representative ¹H NMR chemical shifts for selected zirconium complexes in deuterated solvents, including dichloromethane-d₂.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the coordination environment and ligand binding in zirconium complexes. By analyzing the vibrational frequencies of the molecule, information about the nature of the bonds between the zirconium center and its ligands can be obtained.

In studies of zirconium complexes, FTIR is often used to confirm the coordination of ligands by observing shifts in the characteristic vibrational bands upon complexation. For example, the formation of a Schiff base ligand can be confirmed by the presence of an IR band for the azomethine group. jcsp.org.pk When this ligand coordinates to a zirconium(IV) ion, new vibrational bands corresponding to Zr←N and Zr←O bonds appear, signifying coordination through the nitrogen and oxygen atoms of the ligand. jcsp.org.pkresearchgate.net

The solvent, such as dichloromethane, can also influence the IR spectrum. In a study of zirconium and hafnium oxo clusters, the extent of ligand exchange in chloroform (B151607) was monitored using FTIR spectroscopy, among other techniques. rsc.org The IR spectra of Zr6 phosphinate clusters, with the free ligands as a reference, provided insight into the binding of the phosphinate ligands to the zirconium core. rsc.org

The table below presents selected FTIR spectral data for a zirconium(IV) complex, highlighting key vibrational frequencies.

X-ray diffraction analysis of single crystals provides unambiguous information about the solid-state molecular structure of zirconium complexes, including precise bond lengths and angles. Dichloromethane is often used as a solvent for the crystallization of these compounds. nih.gov

For instance, single crystals of a Zr(IV) complex with hydroxamate ligands suitable for X-ray diffraction were obtained from a dichloromethane/nitrobenzene mixture. nih.gov The analysis revealed an octa-coordinated zirconium center with four bidentate hydroxamate ligands. nih.gov Similarly, crystals of a Zr6-phenylphosphinate cluster were grown by vapor diffusion of hexane (B92381) into a dichloromethane solution, and its structure was determined by X-ray diffraction. rsc.org

In some cases, the crystal structure reveals interesting features that may not be apparent in solution. For example, the X-ray structure of a bisamidinate zirconium complex showed a trans geometry induced by sterically demanding ligands, while other related complexes adopted a cis geometry. acs.org The crystallization of a Zr(IV) complex from a dichloromethane solution with slow diffusion of diethyl ether yielded a tetranuclear helical architecture that was not detected in the liquid state. rsc.org

The following table summarizes key crystallographic data for selected zirconium complexes crystallized from dichloromethane or in the presence of dichloromethane.

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Binding Analysis

Quantum Chemical Studies on Zirconium(II) Complexes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an essential complement to experimental studies, providing detailed insights into the electronic structure, bonding, and reactivity of zirconium(II) complexes.

Density Functional Theory (DFT) is widely used to model the geometric and electronic structures of zirconium complexes, as well as to investigate reaction mechanisms. These calculations can predict molecular geometries, vibrational frequencies, and relative energies of different isomers and transition states.

DFT calculations have been employed to investigate the conformational composition of zirconocene complexes in different solvents, including dichloromethane. semanticscholar.org The results of these calculations can be compared with experimental data from dynamic NMR spectroscopy to provide a more complete picture of the system. semanticscholar.org In another study, DFT calculations were used to explore the solution structures of Zr(IV) complexes with hydroxamate ligands, complementing the solid-state data from X-ray crystallography. nih.gov

Furthermore, DFT has been instrumental in elucidating reaction mechanisms. For example, in the study of cationic zirconocene compounds, DFT calculations were used to investigate the interaction between the arene ring and the cationic zirconium metal. acs.org The nature of this coordination was further explored using tools like the quantum theory of atoms in molecules (QTAIM) and natural bond orbital (NBO) analysis. acs.org

The table below presents a comparison of experimental and DFT-calculated data for a zirconium complex.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules, making it invaluable for understanding the photophysical and photochemical properties of zirconium complexes. chemrxiv.org TD-DFT calculations can predict electronic absorption spectra, characterize the nature of electronic transitions (e.g., ligand-to-metal charge transfer, LMCT), and provide insights into the properties of excited states.

For a photoluminescent zirconium(IV) complex, TD-DFT calculations predicted moderate LMCT contributions of 25-30% for the lowest singlet (S₁) and triplet (T₁) excited states. acs.orgnih.gov These calculations were crucial for understanding the electronic structure changes and their correlation with the observed photophysical properties. acs.orgnih.gov In another study, TD-DFT was used to approximate the emissive triplet-to-singlet transition responsible for the phosphorescence of a zirconium complex. nsf.gov

The reliability of TD-DFT for open-shell systems, which can be relevant for certain zirconium(II) species, has been critically assessed, and the choice of the exchange-correlation functional is known to be important. researchgate.net For some systems, TD-DFT calculations have been performed assuming a specific solvent environment, such as CH₂Cl₂, using a polarizable continuum model (PCM). researchgate.net

Molecular Dynamics (MD) Simulations for Chelation Stability and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful tool for investigating the thermodynamics of chelating complexes, offering insights that surpass static calculations by incorporating temperature and the dynamic effects of the solvent environment. chemrxiv.orgchemrxiv.org While direct MD simulation studies on the chelation of Zirconium(II) in dichloromethane are not extensively documented in the reviewed literature, the principles can be understood from studies on other zirconium systems, such as Zr(IV) in aqueous solutions. chemrxiv.orgchemrxiv.orgnih.gov These simulations are crucial for comparing the binding efficacy of different chelators and understanding the role of the solvent in the stability of the resulting complex. nih.gov

Free energy calculations derived from MD simulations can reveal the most stable configurations of a metal-chelator complex. chemrxiv.org For instance, simulations have been used to compare the binding of Zr(IV) with chelators like deferoxamine-B (DFO) and the octadentate ligand 4HMS. nih.govacs.org Such studies have shown that thermally induced disorder can lead to more open chelate structures, exposing the metal ion to the solvent. chemrxiv.orgnih.gov The simulations highlight that the stability of a complex is not solely dependent on the number of coordination sites but also on the conformational fluctuations of the ligand and its interaction with surrounding solvent molecules. nih.govacs.org

In a typical MD study, the number of coordinating atoms from the ligand and the solvent molecules within the first coordination sphere of the zirconium ion are tracked over time. nih.gov This allows for the calculation of free energy landscapes as a function of these coordination numbers, identifying the most thermodynamically stable states. chemrxiv.org For example, in studies of Zr(IV) with DFO in water, the most stable configuration was found to have only two oxygen atoms from the chelator coordinated to the cation, with the remaining coordination sites occupied by water molecules. chemrxiv.org These computational insights provide essential design principles for developing more effective chelators by accounting for the dynamic interplay between the ligand, metal ion, and solvent. chemrxiv.orgchemrxiv.org

Structural Analysis and Coordination Environment of Zirconium(II) Complexes

Investigation of Coordination Geometries and Numbers (e.g., tetrahedral, octahedral)

Zirconium complexes exhibit a wide array of coordination numbers and geometries, influenced by the oxidation state of the metal and the nature of the coordinating ligands. up.ac.za While the +4 oxidation state is most common, complexes with lower oxidation states, including formal Zr(II) species, have been synthesized and characterized, revealing diverse structural motifs. up.ac.zaresearchgate.net Common coordination numbers for zirconium are 4, 6, 7, and 8, which correspond to tetrahedral, octahedral, pentagonal bipyramidal, and dodecahedral forms, respectively. up.ac.za

X-ray crystallography has been instrumental in determining the solid-state structures of these complexes. For six-coordinate zirconium complexes, geometries can range from nearly trigonal prismatic to octahedral. nih.gov For example, the complex [Li(tmeda)]2[Zr(SC6H4-4-CH3)6] exhibits a geometry close to a trigonal prism, with a twist angle of approximately 9.18° (where 0° is a perfect trigonal prism and 60° is a perfect octahedron). nih.gov In contrast, another derivative, [Li(THF)3]2[Zr(SC6H4-4-OCH3)6], is trigonally twisted to the midpoint between a trigonal prism and an octahedron, with a twist angle of about 30.38°. nih.gov

In formally divalent systems, reduction of a seven-coordinate Zr(IV) complex with a diiminepyridine ligand resulted in a formal Zr(II) species, [(EtDIP)MCl2], which crystallizes as a chloride-bridged dimer with an unusual coordination geometry. researchgate.net Eight-coordinate zirconium complexes frequently adopt a distorted square-antiprism geometry, as seen in structures with tetradentate salicylaldimine Schiff-base ligands and catecholate ligands. researchgate.netrsc.org The flexibility of zirconium's coordination sphere allows for the formation of various isomers in solution, such as the cis-β and trans isomers observed for certain zirconium alkoxide complexes. nsf.gov

Below is a table summarizing various observed coordination geometries and numbers for zirconium complexes.

| Coordination Number | Geometry | Example System/Ligand Type |

| 4 | Distorted Tetrahedral | Zirconium(IV) Schiff-base complexes. researchgate.net |

| 6 | Octahedral / Distorted Octahedral | Zirconium complexes with linked bis(β-diketiminate) ligands. rsc.org |

| 6 | Trigonal Prismatic / Twisted Trigonal Prismatic | Hexakis(arylthiolato) zirconate complexes. nih.gov |

| 7 | Capped Trigonal Prism / Pentagonal Bipyramid | General zirconium compounds; observed in Zr-desferrioxamine complexes. up.ac.zauzh.ch |

| 8 | Square Antiprism / Dodecahedral | Zirconium catecholate complexes; complexes with salicylaldimine Schiff-base ligands. up.ac.zaresearchgate.netrsc.org |

Thermodynamics of Ligand Binding and Surface Chemistry of Zirconium Oxo Clusters in Dichloromethane

The surface chemistry of zirconium oxo clusters, which serve as molecular models for zirconium oxide surfaces and building blocks for metal-organic frameworks (MOFs), has been extensively studied, with dichloromethane often used as a solvent. rsc.orgnih.gov The thermodynamics of ligand binding and exchange on these clusters is critical to understanding their stability and reactivity. researchgate.netrsc.org

Studies combining spectroscopic techniques and theoretical calculations have provided insight into the interaction between the surface of M6O8 (M=Zr, Hf) clusters and various ligands in solvents like dichloromethane and chloroform. rsc.org It has been found that exchanging a native carboxylate ligand for a phosphonate (B1237965) or phosphinate is a thermodynamically favorable process. rsc.org However, the extent of this exchange can be limited by steric hindrance. For example, while a single dialkylphosphinate ligand may have a high binding affinity, these bulky ligands are often too sterically hindered to achieve complete replacement of all carboxylate ligands on the cluster surface. rsc.orgresearchgate.net In contrast, less hindered monoalkyl- or monoarylphosphinic acids can quantitatively replace all carboxylate ligands. rsc.orgresearchgate.net

The kinetics of ligand exchange have been quantified for specific systems. The exchange of acetate (B1210297) ligands on the [Zr6O4(OH)4(O2CCH3)12]2 cluster with free acetic acid has been thoroughly investigated in deuterated dichloromethane (CD2Cl2). nih.gov The study revealed that different types of acetate ligands (chelating, belt-bridging, intercluster-bridging) exchange at vastly different rates. nih.gov The exchange of chelating acetates is very fast, while the exchange for belt-bridging acetates is slower, and no exchange is observed for the intercluster- and inner-face-bridging ligands under the experimental conditions. nih.gov The exchange processes were found to have a zero-order dependence on the concentration of free acetic acid, pointing to an operationally associative mechanism that involves a rate-determining partial dissociation of the acetate to a monodentate form. nih.gov

The thermodynamic activation parameters for the exchange of belt-bridging acetate ligands in deuterated benzene (B151609) (C6D6) have been determined through variable-temperature NMR line broadening studies. nih.gov

Table of Activation Parameters for Acetate Exchange on a Zr12 Oxo Cluster

| Acetate Type | Solvent | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) |

|---|---|---|---|

| Chelating | CD₂Cl₂ | 15.0 ± 0.4 | 8 ± 1 |

| Belt-Bridging (Set 1) | C₆D₆ | 22.7 ± 1.6 | 13 ± 5 |

| Belt-Bridging (Set 2) | C₆D₆ | 22.9 ± 2.1 | 14 ± 6 |

Future Directions and Emerging Research Areas

Design and Synthesis of Novel Zirconium(II) Catalysts for Sustainable Chemical Processes

The development of novel Zirconium(II) catalysts is a cornerstone for advancing sustainable chemistry. rsc.org Future efforts will likely focus on designing catalysts that are not only highly active and selective but also derived from green and scalable synthesis methods. acs.org Zirconium's appeal stems from its low toxicity, abundance, and affordability, making it an attractive alternative to more expensive and toxic transition metals. rsc.orgrsc.org

Emerging research directions include:

Bio-based and Waste-derived Supports: A novel approach involves using biomass waste, such as sawdust, to create biochar supports for zirconium catalysts. researchgate.net This strategy aligns with green chemistry principles by valorizing waste materials. For instance, a zirconium-coordinated biochar catalyst has been synthesized from sawdust and demonstrated high activity in converting ethyl levulinate to γ-valerolactone, a valuable biofuel. researchgate.net

Mechanochemical Synthesis: Solvent-free mechanochemical methods are being explored for the synthesis of zirconium-based metal-organic frameworks (MOFs), such as UiO-66. acs.org This technique is rapid, scalable, and circumvents the need for large volumes of hazardous solvents, with acetic acid being the only byproduct. acs.org

Advanced Material Architectures: The synthesis of nano-sized zirconia (ZrO2) with controlled morphologies (nanoparticles, nanorods, nanotubes) offers enhanced physicochemical properties due to increased surface area. mdpi.com These nanomaterials serve as robust supports for catalytically active species and are central to developing next-generation catalysts. mdpi.commdpi.com Research into zirconia-doped materials, like tungstated or sulphated zirconia, is also expanding the scope of sustainable fuel and chemical production. luxfermeltechnologies.com

The following table summarizes recent advancements in the sustainable synthesis of zirconium-based catalysts.

| Catalyst Type | Synthesis Method | Precursors | Key Features | Application |

| Zirconium-Coordinated Biochar | Hydrothermal Carbonization & Self-Assembly | Sawdust, H3PO4, ZrCl4 | High content of Lewis acid-base sites, high stability | Conversion of ethyl levulinate to γ-valerolactone |

| Zirconium MOF (UiO-66-NH2) | Mechanochemistry (Twin-Screw Extrusion) | Zirconium acetate (B1210297), 2-aminoterephthalic acid | Solvent-free, rapid, scalable, continuous process | General catalysis |

| Nano-ZrO2 | Green Synthetic Routes | Zirconium salts, alcohols | Controlled morphology, high surface area, cost-effective | Catalysis, energy applications |

| Zr/Boron Mixed Oxides | Sol-gel Method | ZrOCl2·8H2O, boric acid | Amorphous material, simple preparation | Catalytic transfer hydrogenation |

This table presents a selection of innovative and sustainable approaches to zirconium catalyst synthesis.

Future research will continue to leverage these strategies to create catalysts with improved performance for a wide range of sustainable chemical transformations, including biomass conversion and the synthesis of biofuels. luxfermeltechnologies.comnih.govmdpi.com

Expanding the Scope of Dichloromethane's Role in Zirconium-Mediated Organic Synthesis

Dichloromethane (B109758) (DCM) is a widely used solvent in organic synthesis due to its ability to dissolve a broad range of compounds. researchgate.net In the context of zirconium-mediated reactions, its role is evolving from a mere solvent to an active participant in chemical transformations. Future research will likely focus on harnessing the reactivity of DCM's C-Cl bonds with low-valent zirconium species.

Key research avenues include:

C-Cl Bond Activation: The interaction between zirconium complexes and chlorinated solvents like DCM can lead to the activation and cleavage of C-Cl bonds. This reactivity can be exploited to generate novel organometallic intermediates for synthetic applications. Studies on W/ZrO2 catalysts have shown that DCM can dissociate on active oxygen species or hydroxyls on the catalyst surface. nih.gov

Synthesis of Novel Complexes: The use of DCM as a solvent in the synthesis of zirconium complexes is well-established. For example, novel zirconium complexes for ethylene (B1197577) polymerization have been prepared by reacting a ligand with ZrCl4·2THF in a DCM solution. researchgate.net Future work could explore the in-situ generation of catalytically active zirconium species where DCM or its fragments are incorporated into the catalyst structure.

Zirconium-Mediated Synthesis: Zirconium-mediated reactions are effective for forming new carbon-carbon and carbon-nitrogen bonds. For example, the synthesis of allylamines has been achieved from amines and enol ethers using zirconium. acs.org Exploring these reactions in DCM could reveal new reaction pathways and product selectivities, potentially influenced by the solvent's coordinating properties or reactivity. Research into zirconium(IV) complexes with various ligands has also shown that extractions into DCM can be a crucial step in the synthesis and isolation of desired products. researchgate.net

The table below highlights examples of zirconium-mediated reactions where dichloromethane plays a significant role.

| Reaction Type | Zirconium Reagent/Catalyst | Role of Dichloromethane | Products |

| Ethylene Polymerization | Novel Zirconium Complex | Synthesis solvent | High linearity and high crystallinity polyethylene (B3416737) |

| Synthesis of Quinoline-Imine Ligands | N/A | Reaction solvent | Ligands for hafnium and zirconium complexes |

| Desilylation Reactions | CF3COOH | Reaction solvent | Nonsilylated 1-azatriphenylene |

| Asymmetric Mannich-type Reactions | Chiral Zirconium Catalyst | Reaction solvent | β-Amino esters |

This table illustrates the diverse applications of dichloromethane in zirconium-related organic synthesis.

Further investigations into the fundamental interactions between zirconium complexes and dichloromethane will be crucial for expanding its utility beyond that of a passive solvent to an active and valuable reaction component.

Advanced Mechanistic Elucidations through Integrated Experimental and Computational Approaches for Dichloromethane;Zirconium(2+) Systems

A deep understanding of reaction mechanisms is paramount for the rational design of more efficient catalysts and synthetic protocols. The synergy between experimental techniques and computational modeling provides a powerful toolkit for elucidating the intricate pathways of zirconium-catalyzed reactions in dichloromethane.

Future research in this area will focus on:

Integrated Kinetic and Spectroscopic Studies: Combining in-situ spectroscopic methods, such as DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy), with kinetic analysis can provide real-time information about catalyst structure and intermediate formation. nih.gov For example, in situ DRIFTS has been used to study the catalytic oxidation of dichloromethane over W/ZrO2 catalysts, revealing a hydrolysis-oxidation mechanism and identifying key surface species. nih.gov

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are invaluable for mapping potential energy surfaces, identifying transition states, and predicting reaction outcomes. acs.org Computational studies on site-isolated zirconium catalysts have supported experimental findings that C-C bond formation is the rate-limiting step in ketonization and aldol (B89426) condensation reactions. acs.org DFT can also be used to probe the geometry and electronic structure of proposed intermediates, such as those involving the interaction of Zirconium(II) with dichloromethane.

Characterization of Active Species: A combination of experimental methods like X-ray diffraction (XRD), UV-vis, and Raman spectroscopy can be used to characterize the structure and connectivity of zirconium species on a catalyst support. acs.org For instance, these techniques have been employed to distinguish between isolated monomeric zirconium species and oligomeric ZrO2 nanoparticles on silica (B1680970) supports. acs.org

The following table presents a comparison of experimental and computational techniques used to study zirconium-based catalytic systems.

| Technique | Information Provided | Example Application |

| Experimental | ||

| In-situ DRIFTS | Identification of surface intermediates and reaction pathways | Elucidating the hydrolysis-oxidation mechanism of DCM over W/ZrO2 catalysts. nih.gov |

| Kinetic Studies (H/D Isotope Effect) | Determination of rate-determining steps | Showed that α-H abstraction is not rate-limiting in ketonization over isolated Zr catalysts. acs.org |

| XRD, UV-vis, Raman Spectroscopy | Catalyst structure, connectivity, and speciation (monomeric vs. oligomeric) | Characterization of Zr centers grafted on silica. acs.org |

| Computational | ||

| Density Functional Theory (DFT) | Reaction energy profiles, transition state structures, electronic properties | Supported C-C bond formation as the rate-limiting step in ketonization and aldol condensation. acs.org |

| Electrostatic Surface Potential (ESP) | Mapping of charge distribution and reactive sites on molecules | Generated for a Zirconium(IV)-chromenone complex to understand its electronic properties. researchgate.net |

This table highlights the complementary nature of experimental and computational methods in mechanistic studies.

By integrating these advanced approaches, researchers can gain unprecedented insight into the structure-activity relationships governing Dichloromethane;Zirconium(2+) systems, paving the way for the development of next-generation catalysts with enhanced performance.

Development of Robust and Recyclable Zirconium-Based Catalytic Systems in Dichloromethane

For a catalytic process to be industrially viable and sustainable, the catalyst must be robust, easily separable from the reaction mixture, and recyclable with minimal loss of activity. Future research will emphasize the development of such systems for use in dichloromethane and other challenging reaction media.